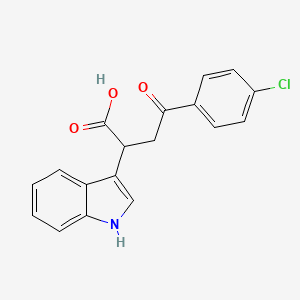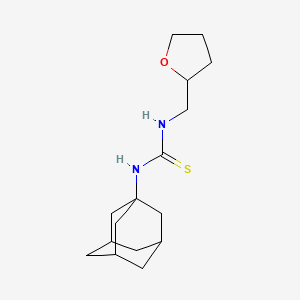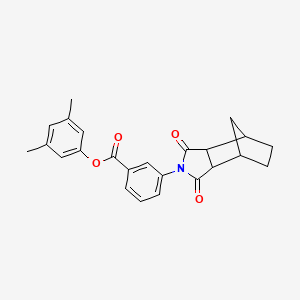
4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Descripción general
Descripción
4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C18H14ClNO3 and its molecular weight is 327.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 327.0662210 g/mol and the complexity rating of the compound is 448. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Docking and Spectroscopic Analysis
Research on similar butanoic acid derivatives, such as the study by Vanasundari et al. (2018), explores molecular docking, vibrational, structural, electronic, and optical studies. The study illustrates how these compounds exhibit good biological activities due to their bonding interactions, as evidenced by Auto-dock studies targeting the Placenta growth factor (PIGF-1). The findings suggest a potential pharmacological importance of butanoic acid derivatives, indicating that 4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid could similarly have promising applications in biological and pharmaceutical fields (Vanasundari et al., 2018).
Synthesis and Structural Characterization
Another relevant study by Raju et al. (2015) on a similar compound, 4-[(3-Acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involved synthesis, FT-IR, molecular structure analysis, and NBO analysis. This study's methodologies and findings could indicate the importance of structural and vibrational analyses in understanding the chemical properties and reactivity of this compound, potentially guiding its applications in material science or drug design (Raju et al., 2015).
Novel Indole-based Hybrid Scaffolds
Nazir et al. (2018) report on the synthesis of novel indole-based hybrid scaffolds, showcasing the versatility of indole derivatives in medicinal chemistry. The study highlights the in vitro inhibitory potential of these compounds against the urease enzyme, suggesting that this compound could also serve as a starting point for developing new therapeutic agents with specific enzyme inhibitory activities (Nazir et al., 2018).
Electrochemical Treatment and Sensing Applications
Bokare and Choi (2011) focus on the oxidative degradation of organic pollutants, highlighting the potential of certain chemical compounds in environmental remediation. Although not directly related, this study implies that this compound could be explored for its reactivity and potential applications in environmental science, particularly in the degradation of harmful organic substances (Bokare & Choi, 2011).
Photoelectrochemical Sensing
Yan et al. (2019) developed a photoelectrochemical sensor based on a heterojunction for detecting 4-chlorophenol, a toxic pollutant. This research area might offer insights into the application of this compound in constructing novel sensors or materials for environmental monitoring and pollutant detection, given its structural similarity and potential reactive properties (Yan et al., 2019).
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO3/c19-12-7-5-11(6-8-12)17(21)9-14(18(22)23)15-10-20-16-4-2-1-3-13(15)16/h1-8,10,14,20H,9H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRSVVUEVGLGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(CC(=O)C3=CC=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-{4-[(3-fluorophenyl)carbonyl]piperazin-1-yl}-2-nitrophenyl)-4-methylphthalazin-1(2H)-one](/img/structure/B4048950.png)
![METHYL 2-[2-(2,4-DICHLOROPHENOXY)PROPANAMIDO]-4-METHYLPENTANOATE](/img/structure/B4048956.png)

![2-({1-[2-(Ethoxycarbonyl)phenyl]-2,5-dioxopyrrolidin-3-yl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B4048982.png)
![5-(4-nitrobenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4048983.png)
![methyl 4-[2-(allyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4048994.png)

![methyl 1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-L-prolinate](/img/structure/B4049006.png)
![2-(2,3-dimethylphenoxy)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4049012.png)
![2-(3-Methoxyphenyl)-6-piperidin-1-ylbenzo[de]isoquinoline-1,3-dione](/img/structure/B4049019.png)

![2-{[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}pyridine-3-carboxylic acid](/img/structure/B4049035.png)

